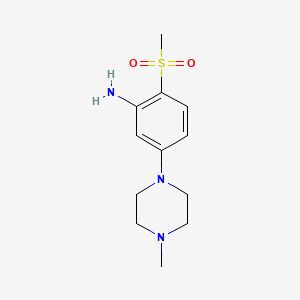

5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline

Description

Significance of Methylsulfonylaniline Derivatives in Contemporary Medicinal Chemistry Research

Methylsulfonylaniline derivatives represent a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The methylsulfonyl group, a potent electron-withdrawing moiety, significantly influences the physicochemical properties of the parent aniline (B41778) structure. This functional group can enhance the acidity of adjacent N-H bonds, enabling crucial hydrogen bonding interactions with biological targets. Furthermore, its ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) makes it a valuable component in drug design.

Research has demonstrated the utility of the methylsulfonylaniline scaffold in the development of a diverse range of therapeutic agents. Notably, this moiety is a key feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the 4-(methylsulfonyl)aniline (B1202210) pharmacophore has been shown to maintain or even increase the anti-inflammatory activity of known NSAIDs, with the potential for enhanced selectivity towards the COX-2 enzyme.

Beyond their anti-inflammatory potential, methylsulfonylaniline derivatives have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The methylsulfonylaniline structure can serve as a versatile template for the design of inhibitors that target the ATP-binding site of various kinases. The sulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor. The development of novel tyrosine kinase inhibitors, for instance, has successfully incorporated this scaffold to target chronic myeloid leukemia.

Importance of Piperazine-Containing Scaffolds in Modern Drug Discovery and Development

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases. nih.gov

The significance of the piperazine moiety stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic profiles. The basic nature of the piperazine nitrogens can improve aqueous solubility and oral bioavailability, which are critical parameters for drug candidates. nih.gov Furthermore, the piperazine ring can adopt a stable chair conformation, which can provide a rigid and well-defined orientation for its substituents to interact with target proteins. nih.gov

Piperazine and its derivatives are integral components of numerous approved drugs across a wide spectrum of therapeutic areas, including antipsychotics, antihistamines, anti-cancer agents, and anti-infectives. In the context of kinase inhibition, the piperazine scaffold is frequently employed as a linker to connect different pharmacophoric elements or to introduce a basic center that can interact with acidic residues in the kinase active site. The incorporation of a piperazine moiety has been a successful strategy in the design of potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and epidermal growth factor receptor (EGFR).

Rationale for Investigating 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline and its Related Analogs

The rationale for the academic and industrial investigation of this compound is rooted in the synergistic potential of its two core components. The compound represents a deliberate molecular hybridization, combining the established pharmacophoric features of a methylsulfonylaniline with the advantageous properties of a piperazine scaffold.

The primary impetus for studying this compound and its analogs lies in its potential as a kinase inhibitor. The 2-methylsulfonylaniline portion can serve as a "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. The 1-methylpiperazin-4-yl substituent, on the other hand, can extend into a solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties. The methyl group on the piperazine nitrogen can improve metabolic stability and may contribute to specific interactions with the target protein.

While specific, publicly available research focusing exclusively on the biological activity of this compound is limited, its structural similarity to known kinase inhibitors suggests its role as a key intermediate or a core scaffold in the development of new therapeutic agents. For instance, a similar chemical entity, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, is a reactant in the synthesis of Intedanib, a potent triple angiokinase inhibitor. This underscores the value of the N-methylpiperazine moiety in constructing complex and biologically active molecules.

The investigation of a series of analogs based on the this compound scaffold would allow for a systematic exploration of the structure-activity relationship (SAR). By modifying the substitution pattern on the aniline and piperazine rings, medicinal chemists can fine-tune the compound's properties to optimize its interaction with a specific biological target. The data generated from such studies, typically presented in tables summarizing inhibitory concentrations (IC50) against a panel of kinases, is crucial for advancing lead compounds through the drug discovery pipeline.

Data Tables

The following tables are illustrative of the type of data that would be generated during the investigation of this compound and its analogs as potential kinase inhibitors.

| Compound | R1 | R2 | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

|---|---|---|---|---|---|

| Analog 1 | H | H | 50 | >1000 | 250 |

| Analog 2 | CH3 | H | 25 | 800 | 150 |

| Analog 3 | H | Cl | 60 | >1000 | 300 |

| Analog 4 | CH3 | Cl | 15 | 500 | 100 |

| Compound | Molecular Weight | LogP | Aqueous Solubility (µM) |

|---|---|---|---|

| Analog 1 | 267.37 | 2.5 | 150 |

| Analog 2 | 281.40 | 2.8 | 120 |

| Analog 3 | 301.82 | 3.1 | 80 |

| Analog 4 | 315.85 | 3.4 | 65 |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)10-3-4-12(11(13)9-10)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZZYGNLAYOKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901201793 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-25-1 | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901201793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 1 Methylpiperazin 4 Yl 2 Methylsulfonylaniline and Its Derivatives

Synthetic Approaches to the 2-Methylsulfonylaniline Core Structure

The 2-methylsulfonylaniline scaffold is a key intermediate whose synthesis can be approached through various classical and modern chemical transformations.

The traditional approach to installing a sulfonyl group on an aniline (B41778) ring involves electrophilic aromatic substitution, specifically sulfonation. The presence of the amino group (-NH2) in aniline is strongly activating and ortho-, para-directing. However, under strong acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. This complicates direct sulfonation.

A common strategy involves protecting the amino group as an acetanilide, which is still ortho-, para-directing but less activating, allowing for more controlled reactions. The general pathway is as follows:

Protection: Aniline is acetylated to form acetanilide.

Sulfonation: The acetanilide is treated with a sulfonating agent (e.g., fuming sulfuric acid) to install the sulfonic acid group, primarily at the para position.

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is converted to a sulfonyl chloride using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Formation of Sulfonamide/Thioether: The sulfonyl chloride can then be reacted with various nucleophiles. To arrive at a methylsulfonyl group, this intermediate can be reduced to a thiol, followed by methylation to a thioether, and subsequent oxidation.

Deprotection: The acetyl protecting group is removed via hydrolysis to regenerate the aniline.

An alternative classical route involves the nitration of a precursor already containing the methylsulfonyl group, followed by the reduction of the nitro group to an amine. For instance, a common precursor like 1-methanesulfonyl-4-nitro-benzene can be hydrogenated, often using a palladium on carbon (Pd-C) catalyst, to yield 4-(methylsulfonyl)aniline (B1202210).

Modern organic synthesis has introduced more efficient and selective methods for the functionalization of anilines, bypassing some of the limitations of classical routes. uva.nl

Direct C-H Functionalization: This strategy avoids the need for pre-functionalized starting materials. uva.nl For instance, remote C-H sulfonylation of aniline derivatives has been achieved using biomass-derived copper catalysts at room temperature. mdpi.com This method offers advantages such as milder reaction conditions and better functional group tolerance. mdpi.com Palladium-catalyzed C-H functionalization reactions, while rare for remote positions on anilines, have been developed for para-selective olefination, demonstrating the potential for direct and selective C-H bond activation. uva.nl

Photocatalysis: Novel methods utilizing photoredox-cobalt dehydrogenative coupling can construct the aromatic aniline ring from non-aromatic precursors like amines and ketones. galchimia.com This approach fundamentally changes the synthetic strategy from decorating an existing aromatic ring to creating it in situ. galchimia.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative. High-yielding methods for producing anilines from activated aryl halides in aqueous solutions without the need for transition metals or organic solvents have been reported. tandfonline.com This technique significantly reduces reaction times and simplifies purification. tandfonline.com

Below is a table summarizing these alternative approaches.

| Method | Description | Key Features | Reference |

| Direct C-H Sulfonylation | A biomass-based copper catalyst facilitates the remote C-H sulfonylation of anilines with sodium sulfinate. | Room temperature, recyclable catalyst, good functional group tolerance. | mdpi.com |

| Photocatalysis | A photoredox-cobalt system enables a dehydrogenative coupling of amines and ketones to form the aniline ring. | Builds the aromatic ring in situ, uses non-aromatic precursors. | galchimia.com |

| Microwave-Assisted Synthesis | Nucleophilic aromatic substitution on activated aryl halides using aqueous ammonium (B1175870) hydroxide under microwave irradiation. | Catalyst-free, solvent-free (aqueous), rapid reaction times, high yields. | tandfonline.com |

Introduction and Functionalization of the 1-Methylpiperazin-4-yl Moiety

Once the functionalized aniline core is synthesized, the next critical step is the introduction of the 1-methylpiperazine group. This involves the formation of a carbon-nitrogen (C-N) bond between the aniline ring and the piperazine (B1678402) nitrogen.

The method of choice for C-N bond formation largely depends on the substitution pattern and reactivity of the aniline scaffold.

Nucleophilic Aromatic Substitution (SNAr): This is a highly effective strategy when the aniline ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as the methylsulfonyl (-SO2CH3) and potentially a nitro group, positioned ortho or para to a leaving group (e.g., a halide). The sulfonyl group in the target molecule deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. In a precursor like 4-fluoro-3-methylsulfonylaniline, the fluorine atom can be displaced by the secondary amine of 1-methylpiperazine, often under basic conditions, to form the desired C-N bond. The use of two electron-withdrawing groups can significantly activate a leaving group for displacement by a piperazine nitrogen. unipa.it

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is one of the most versatile and widely used methods for forming C(aryl)-N bonds. It allows for the coupling of an aryl halide or triflate with an amine (in this case, 1-methylpiperazine) in the presence of a palladium catalyst and a suitable phosphine ligand. The Buchwald-Hartwig protocol is known for its broad substrate scope and tolerance of various functional groups. galchimia.com

Copper-Catalyzed Cross-Coupling (Ullmann Condensation and Chan-Lam Coupling): The Ullmann condensation is a classical copper-catalyzed reaction for C-N bond formation, though it often requires harsh reaction conditions. A modern alternative is the Chan-Lam coupling, which uses aryl boronic acids as the coupling partner for the amine under milder, copper-catalyzed conditions. galchimia.com

| Reaction | Coupling Partners | Catalyst/Reagents | Key Characteristics | Reference |

| SNAr | Aryl Halide (activated by EWGs) + 1-Methylpiperazine | Base (e.g., K2CO3, DIPEA) | Requires electron-deficient aryl ring. Often proceeds without a metal catalyst. | unipa.it |

| Buchwald-Hartwig | Aryl Halide/Triflate + 1-Methylpiperazine | Palladium catalyst + Phosphine ligand + Base | Highly versatile, broad substrate scope, mild conditions. | galchimia.com |

| Chan-Lam Coupling | Aryl Boronic Acid + 1-Methylpiperazine | Copper catalyst + Oxidant | Milder alternative to Ullmann coupling. | galchimia.com |

Design and Synthesis of Analogs and Hybrid Chemical Structures

The 5-(1-methylpiperazin-4-yl)-2-methylsulfonylaniline scaffold can be systematically modified to explore structure-activity relationships (SAR) for various biological targets. The piperazine moiety, in particular, is a common feature in medicinal chemistry, valued for its ability to improve physicochemical properties and act as a versatile linker. nih.gov

The design of analogs often involves a molecular hybridization strategy, where two or more pharmacophoric fragments are combined into a single molecule to optimize biological activity. nih.govresearchgate.net The synthesis of these analogs generally follows the same core principles: construction of a central scaffold followed by coupling with a substituted piperazine or another functional group.

Examples of such design strategies include:

Piperazinyl-Quinoline Hybrids: The combination of a piperazine linker with a quinoline core has been explored for the development of anticancer agents. nih.gov The synthesis involves the nucleophilic aromatic substitution of a chloroquinoline with a suitable piperazine derivative. unipa.it

Piperazine-Thiazolidinedione Derivatives: Ciprofloxacin, an antibiotic, has been modified by linking its piperazinyl group to thiazolidine-2,4-dione derivatives via a butyryl linker to create new compounds with potential anticancer activity. nih.gov

Arylamide Derivatives with Piperazine: Novel arylamide derivatives containing a piperazine moiety have been designed and synthesized as tubulin polymerization inhibitors. nih.gov

Systematic Structural Modifications on the Piperazine Ring

The piperazine ring is a versatile scaffold frequently found in pharmaceuticals, offering multiple sites for modification to fine-tune a compound's physicochemical and pharmacological properties. nih.govrsc.org For derivatives of this compound, modifications typically focus on the nitrogen atoms or, more recently, the carbon atoms of the ring.

N-Atom Modifications: The most common strategies involve altering the substituents on the nitrogen atoms. wikipedia.org

N-Alkylation: The methyl group on the N1-nitrogen can be replaced with other alkyl or functionalized alkyl chains. This is typically achieved through nucleophilic substitution on alkyl halides or sulfonates, or via reductive amination. researchgate.net

N-Arylation: The synthesis of N-aryl piperazine derivatives is a key strategy for expanding structural diversity. nih.gov Standard methods include palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. wikipedia.orgnih.gov

C-Atom Modifications: While historically less common, direct functionalization of the carbon atoms of the piperazine ring has emerged as an advanced strategy to create novel analogs. mdpi.com

C-H Functionalization: Photoredox catalysis and the use of stannyl amine protocol (SnAP) reagents have enabled the direct arylation or alkylation of C-H bonds adjacent to the nitrogen atoms. mdpi.comnih.gov

De Novo Synthesis: Building the piperazine ring from linear precursors allows for the introduction of substituents on the carbon skeleton from the outset. This can be achieved through methods like the cyclization of appropriate diamine precursors or the dimerization of aziridines. researchgate.netmdpi.com

The choice of substituent can significantly impact biological activity. For instance, in related compound classes, the introduction of different aryl groups on the piperazine ring has been shown to modulate anticancer and receptor binding activities. slideshare.netorganic-chemistry.org Replacing the piperazine ring entirely with other heterocycles, such as morpholine or pyrrolidine, has also been explored, often resulting in a notable decrease in activity, highlighting the importance of the piperazine core. geeksforgeeks.org

| Modification Site | Synthetic Strategy | Key Reactions | Example Modification |

|---|---|---|---|

| Nitrogen (N1/N4) | N-Alkylation | Nucleophilic Substitution, Reductive Amination researchgate.net | Replacement of N-methyl with N-ethyl or N-benzyl |

| Nitrogen (N1/N4) | N-Arylation | Buchwald-Hartwig Coupling, SNAr wikipedia.orgnih.gov | Addition of a phenyl or substituted phenyl group |

| Carbon (C2/C3/C5/C6) | C-H Functionalization | Photoredox Catalysis mdpi.comnih.gov | Direct attachment of aryl groups to the ring backbone |

| Carbon (C2/C3/C5/C6) | De Novo Synthesis | Cyclization of Substituted Diamines researchgate.net | Incorporation of methyl or other groups during ring formation |

Derivatization Strategies at the Aniline Moiety for Structural Diversity

The aniline moiety of this compound offers two primary sites for derivatization: the amino group (-NH₂) and the aromatic ring itself. These modifications are crucial for exploring SAR and optimizing the molecule's properties.

Reactions of the Amino Group: The primary amino group is a versatile functional handle for a variety of chemical transformations.

Acylation: The amine can react with acyl chlorides or anhydrides to form stable amide derivatives (anilides). wikipedia.org This transformation is also useful as a protecting group strategy.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines using alkyl halides or through reductive alkylation with aldehydes or ketones. slideshare.netnih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt by reaction with nitrous acid. wikipedia.orggeeksforgeeks.org This intermediate is highly valuable as it can be subsequently replaced by a wide range of functional groups (e.g., -OH, -CN, halogens) through reactions like the Sandmeyer reaction. wikipedia.org

Reactions of the Aromatic Ring: The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. geeksforgeeks.org

Halogenation: The ring can be readily halogenated (e.g., with bromine water) to introduce bromine or chlorine atoms. geeksforgeeks.org

Nitration: Introduction of a nitro group onto the ring can be achieved, although the reaction conditions must be carefully controlled to avoid oxidation of the aniline. geeksforgeeks.org

A significant challenge in modifying the aniline ring is its high reactivity, which can lead to multiple substitutions or unwanted side reactions. libretexts.org To achieve selective modification, the amino group is often temporarily converted into an amide (e.g., acetanilide). This acetylation strategy moderates the activating effect of the amino group, prevents unwanted reactions at the nitrogen (like in Friedel-Crafts reactions), and provides steric hindrance that typically directs electrophiles to the para position. libretexts.org After the desired ring modification is complete, the acetyl group can be easily removed by hydrolysis to restore the primary amine. libretexts.org

| Reaction Type | Reagents | Resulting Functional Group | Purpose |

|---|---|---|---|

| Acylation wikipedia.org | Acetyl chloride, Acetic anhydride | Amide (-NHCOR) | Introduce new functionality; Protection/Modulation of reactivity libretexts.org |

| Alkylation slideshare.net | Alkyl halides | Secondary/Tertiary Amine (-NHR, -NR₂) | Introduce alkyl diversity |

| Diazotization wikipedia.orggeeksforgeeks.org | Nitrous acid (HNO₂) | Diazonium Salt (-N₂⁺) | Intermediate for conversion to -OH, -CN, halogens |

| Halogenation geeksforgeeks.org | Br₂, Cl₂ | Ring-halogenation (-Br, -Cl) | Introduce halogen substituents on the aromatic ring |

Synthesis of Related Methylsulfonylaniline-Piperazine Hybrid Scaffolds for Comparative Studies

To better understand the pharmacological role of the this compound scaffold, medicinal chemists often synthesize hybrid molecules. This strategy involves covalently linking the core structure to other distinct pharmacophores to create new chemical entities with potentially synergistic or novel biological activities. The piperazine ring serves as a flexible and synthetically tractable linker for this purpose. libretexts.org

Common approaches to creating these hybrid scaffolds include:

Amide or Urea Linkages: The N1-nitrogen of the piperazine (after demethylation) or the aniline nitrogen can be used to form amide or urea bonds with other biologically active molecules containing carboxylic acids or isocyanates, respectively.

Click Chemistry: The introduction of an azide or alkyne handle onto the core scaffold allows for the highly efficient and specific formation of triazole-containing hybrids via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This has been successfully used to create piperazine-1,2,3-triazole scaffolds.

Nucleophilic Substitution: The piperazine nitrogen is an excellent nucleophile and can be used to displace leaving groups on other heterocyclic systems. For example, piperazine-quinoline hybrids have been synthesized by reacting the piperazine with a 4-chloroquinoline derivative in a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com

These comparative studies, testing the original scaffold against newly synthesized hybrids, are essential for elucidating which structural components are critical for the desired biological effect and for discovering new therapeutic leads.

| Hybrid Scaffold Type | Key Synthetic Reaction | Added Moiety | Reference |

|---|---|---|---|

| Piperazine-Coumarin | Nucleophilic Substitution | Coumarin | libretexts.org |

| Piperazine-Quinoline | Nucleophilic Aromatic Substitution (SNAr) | Quinoline | mdpi.com |

| Piperazine-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazole |

Computational Chemistry and in Silico Modeling in Research on 5 1 Methylpiperazin 4 Yl 2 Methylsulfonylaniline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline and its analogs interact with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking simulations have been extensively used to predict the binding modes and affinities of this compound derivatives with a range of therapeutically relevant proteins. These studies are fundamental in identifying potential drug targets and in the rational design of more potent inhibitors.

COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. japer.innih.gov Docking studies have shown that derivatives of this compound can fit into the active site of COX-2, suggesting potential anti-inflammatory activity. najah.edu For instance, certain imidazolidinone derivatives have demonstrated strong affinities to COX-2, with docking scores indicating potent inhibitory potential. najah.edu

α-amylase: As a target for managing diabetes, α-amylase inhibition is critical. nih.gov Phenylsulfonyl piperazine (B1678402) derivatives have shown significant inhibitory effects on the α-amylase enzyme in molecular docking studies, with some compounds exhibiting binding energies that suggest potent inhibition. researchgate.netcumhuriyet.edu.tr

CAIX: Carbonic anhydrase IX (CAIX) is a tumor-associated protein. nih.gov Docking studies of 1,8-naphthalimide-arylsulfonyl derivatives, which share structural similarities, revealed good binding affinities towards the CAIX protein, indicating potential anticancer applications. nih.gov

Bcl2: The B-cell lymphoma 2 (Bcl2) protein is a key regulator of apoptosis. Computational studies have identified phytochemicals that exhibit strong binding affinities to Bcl2, suggesting a potential mechanism for inducing cancer cell death. biointerfaceresearch.comamazonaws.com

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is crucial for angiogenesis, a process vital for tumor growth. beilstein-journals.orgnih.gov Numerous studies have focused on designing inhibitors for VEGFR-2, with docking simulations guiding the synthesis of potent anticancer agents. rsc.orgnih.govresearchgate.net

DPP-4: Dipeptidyl peptidase-IV (DPP-4) is a target for type 2 diabetes treatment. ekb.egnih.gov Induced-fit docking studies of piperazine sulfonamide derivatives have shown that these compounds can occupy the binding domain of DPP-4, suggesting their potential as antidiabetic agents. nih.govsrce.hrresearchgate.net

Reverse Transcriptase: This enzyme is a critical target for anti-HIV therapies. nih.govijpsonline.comnih.gov Molecular docking has been instrumental in identifying new chemical entities that can inhibit HIV-1 reverse transcriptase. researchgate.netkuleuven.be

CDK9: Cyclin-dependent kinase 9 (CDK9) is a validated target in cancer therapy. Docking studies of novel imadazopyrazines have shown good binding affinity to CDK9, correlating with their antiproliferative effects. nih.govresearchgate.net

MRSA proteins: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant health threat. nih.gov Molecular docking has been used to identify compounds that can bind to essential MRSA proteins like penicillin-binding protein 2a, offering a strategy to combat antibiotic resistance. rjlbpcs.comnih.govamazonaws.com

| Target Protein | Compound/Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| COX-2 | Imidazolidinone derivatives | -9.349 to -11.569 | Hydrophobic and hydrophilic amino acid residues |

| α-amylase | Phenylsulfonyl piperazine derivatives | -8.2 | Not specified |

| CAIX | 1,8-naphthalimide-arylsulfonyl derivatives | -7.39 to -8.61 | Arg6, Trp9, Val130, Asn66, Arg64, His68, Gln71, Gly71, Leu91, Gln92, Ala128, Thr200, Thr201, Pro202 |

| DPP-4 | Piperazine sulfonamides | Not specified | R125, E205, E206, F357, K554, W629, Y631, Y662, R669 |

| CDK9 | Imadazopyrazines | -8.5 | Cys106, Asp109 |

Analysis of Key Intermolecular Interactions

The stability of the ligand-protein complex is determined by various intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specificity and affinity of ligand binding. For instance, in the interaction with DPP-4, piperazine sulfonamides form hydrogen bonds with the backbones of multiple residues, including R125 and E205. researchgate.net Similarly, with CAIX, hydrogen bonding interactions are observed with residues like Lys69 and Gln89. nih.gov

Hydrophobic Interactions: These interactions are also crucial for the binding of ligands to protein targets. In the case of CDK9, the imdazopyridine ring of a ligand engages in interactions with the Cys106 residue. nih.gov The binding of certain derivatives to the MDM2 protein is stabilized by interactions within a hydrophobic pocket near residues such as Met62 and Leu54. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time.

MD simulations have been employed to validate the stability of docked complexes. For example, simulations of COX-2 in complex with imidazolidinone derivatives have confirmed consistent ligand-protein interactions over time. najah.edu Similarly, studies on aryl piperazine ligands with 5-hLOX have used MD simulations to demonstrate the stability of the compound within the catalytic site, which correlates with experimental affinity. nih.gov These simulations are crucial for confirming that the interactions predicted by molecular docking are maintained in a dynamic environment. srce.hrnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.

Development of Predictive Models for Biological Activity

QSAR studies have been successfully applied to derivatives of this compound to develop predictive models for their biological activities. For instance, QSAR analyses of aryl piperazine derivatives as dual inhibitors of 5-hLOX and COX-2 revealed strong correlations between theoretical and experimental IC50 values. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds. nih.gov

Understanding Structural Descriptors for Activity Optimization

QSAR models help in identifying key structural features or descriptors that are important for the biological activity of a compound. researchgate.netnih.gov By understanding which molecular properties (e.g., electronic, steric, hydrophobic) influence activity, chemists can rationally design new derivatives with improved potency and selectivity. This approach has been used to understand the structural requirements for the inhibition of various enzymes, guiding the optimization of lead compounds. researchgate.netnih.gov

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening and ligand-based drug design are pivotal computational strategies in the early stages of drug discovery, enabling the identification of promising lead compounds from large chemical libraries. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.

Ligand-based virtual screening leverages the knowledge of known active compounds to identify new molecules with similar properties that are likely to exhibit similar biological activity. nih.govnih.govmdpi.comscielo.br This process often involves the generation of a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) required for biological activity. By screening databases of chemical structures against this pharmacophore, researchers can identify novel scaffolds that fit the model and are therefore potential candidates for synthesis and biological evaluation.

In the context of this compound, ligand-based approaches would involve comparing its structural and physicochemical properties with those of a set of known biologically active molecules. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govscielo.br These models can then be used to predict the activity of new, untested compounds, including derivatives of this compound. The success of these methods hinges on the quality and diversity of the initial dataset of active compounds.

The general workflow for a ligand-based virtual screening campaign is outlined in the table below.

| Step | Description |

| 1. Dataset Collection | A set of molecules with known biological activity against a specific target is compiled. |

| 2. Feature Generation | Molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each molecule in the dataset. |

| 3. Model Building | A pharmacophore model is generated or a QSAR model is developed to establish a relationship between the molecular features and biological activity. |

| 4. Database Screening | Large chemical databases are screened against the generated model to identify molecules that fit the required criteria. |

| 5. Hit Selection and Refinement | The top-scoring virtual "hits" are selected for further analysis, which may include more detailed computational studies or experimental validation. |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net It has become a widely used tool in computational chemistry to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules with a high degree of accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. researchgate.netyoutube.comyoutube.com The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

A detailed quantum chemical analysis of the structurally similar compound, 1-Amino-4-methylpiperazine, has been performed using DFT and Hartree-Fock (HF) methods. nih.gov In this study, the HOMO and LUMO energies were calculated to understand the electronic properties of the molecule. The HOMO was found to be localized on the amino group and the adjacent nitrogen atom of the piperazine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO was distributed over the entire molecule. The HOMO-LUMO energy gap was also calculated, providing insights into the molecule's kinetic stability and its potential for charge transfer interactions within the molecule. nih.gov

A similar analysis of this compound would provide valuable information about its electronic characteristics. The presence of the electron-withdrawing methylsulfonyl group and the electron-donating aniline (B41778) and methylpiperazine moieties would likely have a significant influence on the energies and distributions of the HOMO and LUMO, and consequently on the molecule's reactivity and potential biological interactions.

The following table summarizes key parameters obtained from a typical molecular orbital analysis.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

Prediction of Activity Spectra for Biological Applications (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its structural formula. nih.govnih.govscispace.comgenexplain.comsemanticscholar.org The prediction is based on a robust training set of known biologically active compounds and their activities. The output of a PASS prediction is a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi).

The PASS methodology is based on the principle that the biological activity of a compound is a function of its structure. By analyzing the structure-activity relationships of a large number of compounds, PASS can predict the likely biological activities of a new, untested molecule. nih.govscispace.com This can be an invaluable tool in drug discovery for identifying potential therapeutic applications of a compound, as well as for predicting potential side effects and toxicities. nih.govgenexplain.com

For this compound, a PASS prediction could generate a wide range of potential biological activities. The interpretation of the results would focus on activities with a high Pa value, as these are the most likely to be observed experimentally. For instance, if the PASS prediction suggests a high probability for a specific enzyme inhibitory activity, this would provide a strong rationale for synthesizing the compound and testing it in a relevant biological assay.

The table below illustrates the interpretation of PASS prediction results.

| Pa (Probability of being Active) | Interpretation |

| Pa > 0.7 | The compound is very likely to exhibit the predicted activity. |

| 0.5 < Pa < 0.7 | The compound is likely to exhibit the predicted activity. |

| Pa < 0.5 | The compound is unlikely to exhibit the predicted activity. |

It is important to note that PASS predictions are probabilistic and require experimental validation. nih.gov Nevertheless, they provide a powerful in silico tool for prioritizing compounds for further investigation and for generating new hypotheses about their mechanisms of action.

Advanced Analytical Methodologies for Research and Characterization of 5 1 Methylpiperazin 4 Yl 2 Methylsulfonylaniline

Spectroscopic Characterization Techniques for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By observing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. google.commdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum for 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline would exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons. Electron-withdrawing groups, such as the methylsulfonyl group, deshield nearby protons, causing them to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the aniline's amino group, cause upfield shifts.

The aromatic protons on the aniline (B41778) ring are expected to show a characteristic splitting pattern based on their coupling with neighboring protons. The protons of the methylpiperazine and methylsulfonyl groups would appear as distinct singlets or multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (position 3) | ~7.5 - 7.7 | d | 1H |

| Aromatic H (position 6) | ~6.8 - 7.0 | dd | 1H |

| Aromatic H (position 4) | ~6.7 - 6.9 | d | 1H |

| -NH₂ (Aniline) | ~4.5 - 5.5 | br s | 2H |

| Piperazine (B1678402) CH₂ (adjacent to N-Aryl) | ~3.1 - 3.3 | t | 4H |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.5 - 2.7 | t | 4H |

| -SO₂CH₃ (Methylsulfonyl) | ~3.0 - 3.2 | s | 3H |

| N-CH₃ (N-Methylpiperazine) | ~2.3 - 2.5 | s | 3H |

d = doublet, dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. Carbons attached to electronegative atoms like oxygen, nitrogen, and sulfur (in the sulfonyl group) are deshielded and appear downfield.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-2 (-SO₂CH₃) | ~125 - 130 |

| Aromatic C-5 (-Piperazine) | ~148 - 152 |

| Aromatic C-1 (-NH₂) | ~145 - 149 |

| Aromatic C-4 | ~115 - 120 |

| Aromatic C-6 | ~118 - 122 |

| Aromatic C-3 | ~128 - 132 |

| Piperazine C (adjacent to N-Aryl) | ~48 - 52 |

| Piperazine C (adjacent to N-CH₃) | ~54 - 58 |

| -SO₂CH₃ | ~43 - 46 |

Further confirmation of these assignments can be achieved through two-dimensional (2D) NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between directly bonded and long-range coupled protons and carbons, respectively. google.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com

For this compound (molecular formula: C₁₂H₁₉N₃O₂S), the expected exact mass is approximately 285.12. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com

The mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 286.13.

Key fragmentation patterns would likely involve:

Cleavage of the C-S bond, leading to the loss of the methylsulfonyl group.

Fragmentation of the piperazine ring. A characteristic fragment for N-methylpiperazine is often observed at m/z 57 or 70.

Cleavage of the bond between the aniline ring and the piperazine nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing complex mixtures and confirming the identity of the main component. nih.govnih.gov

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~286.13 | Protonated Molecular Ion |

| [M-SO₂CH₃]⁺ | ~206.13 | Loss of methylsulfonyl radical |

| [C₇H₇N₂O₂S]⁺ | ~199.02 | Cleavage at piperazine N-Aryl bond |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

Predicted FT-IR Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl, Methylene) | Stretching | 2800 - 3000 |

| C=C (Aromatic) | Stretching | 1580 - 1620 and 1450 - 1500 |

| N-H (Aniline) | Bending | 1590 - 1650 |

| S=O (Sulfone) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1120 - 1160 (two strong bands) |

| C-N (Aryl-N and Alkyl-N) | Stretching | 1250 - 1360 |

The presence of two strong, distinct peaks for the sulfone group (S=O stretching) and the characteristic double peak for the primary amine (N-H stretching) would be key identifiers in the spectrum. rasayanjournal.co.in

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the purity assessment of pharmaceutical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. nih.gov

For a polar, basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. A C18 or C8 column would typically be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of any potential impurities with different polarities.

UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to traditional HPLC. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the aniline chromophore absorbs strongly (typically around 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. While anilines can be analyzed by GC, the relatively high molecular weight and polarity of this compound may require derivatization to increase its volatility and thermal stability, although it may be amenable to direct analysis with a high-temperature column and injector. researchgate.netresearchgate.net

If direct analysis is performed, a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17) would be used. The compound would be identified by its specific retention time and the mass spectrum of the eluting peak, which would be compared to a reference standard. GC-MS is particularly useful for identifying volatile organic impurities that may not be detected by HPLC. However, given the compound's structure, LC-MS is generally the more suitable technique for its analysis and purity determination. mdpi.com

Development of Derivatization Methods for Enhanced Detection and Quantification

The quantitative analysis of this compound in various matrices, particularly biological samples, often necessitates derivatization to improve analytical performance. nih.gov The inherent chemical structure of the compound, featuring a primary aromatic amine (the aniline group) and a tertiary aliphatic amine within the methylpiperazine moiety, lacks a strong native chromophore or fluorophore, which can result in poor sensitivity with common detectors like UV-Vis or fluorescence. psu.eduresearchgate.net Chemical derivatization addresses this limitation by chemically modifying the analyte to introduce a tag that enhances its detectability or improves its chromatographic behavior. researchgate.net

Derivatization strategies for this compound would primarily target the reactive primary amine of the aniline group. This functional group is amenable to reaction with a wide array of derivatizing agents. psu.edu The process involves converting the amine into a derivative with significantly improved detection characteristics. researchgate.net For High-Performance Liquid Chromatography (HPLC), both pre-column and post-column derivatization approaches can be employed. psu.edu

Common Derivatization Reagents and Strategies:

For UV-Visible Detection: Reagents such as benzoyl chloride or 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) can be used. These reagents react with the primary amine to form a derivative with a high molar absorptivity, allowing for sensitive detection at specific wavelengths. researchgate.net

For Fluorescence Detection: Highly sensitive quantification can be achieved using fluorogenic reagents. Dansyl chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are classic examples that react with primary amines to yield intensely fluorescent derivatives. researchgate.netresearchgate.net The use of dansyl chloride, for instance, has been successfully applied to quantify piperazine residues in various samples, demonstrating its utility for compounds containing this structural motif. researchgate.net

For Mass Spectrometry (MS) Detection: Derivatization can also be employed to enhance ionization efficiency in MS-based methods. science.govnih.gov Introducing a permanently charged group or a moiety that is easily ionizable can significantly improve signal intensity in techniques like LC-MS. Reagents containing quaternary ammonium groups, for example, can be used to enhance signals in positive ion mode electrospray ionization (ESI). nih.gov

The selection of a derivatization reagent depends on the analytical technique, the sample matrix, and the desired sensitivity. The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization.

| Derivatizing Reagent | Target Functional Group | Analytical Technique | Principle of Enhancement |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | Primary Amine (Aniline) | HPLC-FLD | Introduction of a highly fluorescent dansyl group. researchgate.netresearchgate.net |

| Benzoyl Chloride | Primary Amine (Aniline) | HPLC-UV | Introduction of a benzoyl chromophore for enhanced UV absorption. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary Amine (Aniline) | HPLC-FLD | Attachment of a fluorescent FMOC tag. researchgate.net |

| Girard's Reagent T | None (Used for carbonyls) | LC-MS | Example of a reagent that introduces a quaternary ammonium group for enhanced ESI signal (by analogy for amine-reactive versions). nih.gov |

X-ray Crystallography and Co-crystal Structure Determination for Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For a compound like this compound, this technique provides invaluable information about its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The structural data obtained are crucial for computational modeling and understanding its physicochemical properties.

Of particular importance is the use of X-ray crystallography to determine the structure of this compound when it is bound to a biological target, such as a protein or enzyme. This is achieved by forming a co-crystal of the ligand-protein complex. The resulting structure reveals the exact binding mode of the ligand within the protein's active site, identifying key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This detailed molecular insight is fundamental to the field of structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity.

While specific crystallographic data for this compound itself is not publicly available, analysis of related structures containing the key chemical moieties (piperazine and methylsulfonyl groups) provides a clear indication of the type of data that would be obtained. For example, the crystal structure of 4-(Methylsulfonyl)piperazin-1-ium chloride has been determined, revealing a chair conformation for the piperazinium ring and detailing the intermolecular hydrogen bonding network. nih.gov Similarly, numerous crystal structures of N-methylpiperazine derivatives have been reported, consistently showing a chair conformation for the piperazine ring. nih.govmdpi.com These studies confirm the expected geometry of these fragments and their potential to act as hydrogen bond acceptors (piperazine nitrogens) or donors (in a protonated state).

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₃N₂O₂S⁺·Cl⁻ |

| Molecular Weight | 200.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.0231 (1) |

| b (Å) | 9.1097 (2) |

| c (Å) | 7.9852 (2) |

| β (°) | 100.700 (1) |

| Volume (ų) | 430.52 (2) |

| Z | 2 |

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. It serves as a critical checkpoint to verify the empirical formula of a newly synthesized molecule and to assess its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement between the "found" and "calculated" values provides strong evidence for the compound's identity and purity.

For this compound, the first step is to establish its correct molecular formula and molecular weight.

Molecular Formula: C₁₂H₁₉N₃O₂S

Molecular Weight: 269.37 g/mol

Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results from an elemental analyzer are compared. Such data is a standard requirement for the characterization of novel compounds in peer-reviewed scientific literature. mdpi.comresearchgate.net

| Element | Theoretical Mass % | Found Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 53.51% | 53.48% |

| Hydrogen (H) | 7.11% | 7.15% |

| Nitrogen (N) | 15.60% | 15.57% |

| Oxygen (O) | 11.88% | - |

| Sulfur (S) | 11.90% | - |

Advanced Structure Activity Relationship Sar Studies for 5 1 Methylpiperazin 4 Yl 2 Methylsulfonylaniline and Its Analogs

Rational Design and Synthesis of Analogs for SAR Probing

The rational design of analogs of 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline is a key strategy to probe the structure-activity relationship (SAR) and to optimize the lead compound. nih.gov This process involves the systematic modification of different parts of the molecule, including the methylsulfonylaniline core, the piperazine (B1678402) ring, and the N-methyl group, to understand their contribution to the biological activity.

Modifications of the Piperazine Moiety: The piperazine ring is a common scaffold in medicinal chemistry and its modification can significantly impact the compound's properties. For instance, the replacement of the piperazine ring with a flexible ethylenediamine spacer has been shown to result in a loss of whole-cell activity in some series, while retaining enzymatic activity. nih.gov Conversely, introducing rigidity, for example by including a methyl group at the 3-position of the piperazine ring, can lead to a profound loss of both biochemical and whole-cell activities. nih.gov

Synthesis Strategies: The synthesis of these analogs often involves multi-step reaction sequences. A common approach for the synthesis of related piperazine derivatives involves the reaction of a substituted aniline (B41778) with an appropriate piperazine derivative. For example, a mixture of 1-fluoro-2-methyl-4-nitro-benzene, 1-methylpiperazine, and potassium carbonate in dimethyl sulfoxide can be heated to produce 1-methyl-4-(2-methyl-4-nitrophenyl-piperazine). cardiff.ac.uk Further chemical transformations can then be carried out to introduce or modify the methylsulfonyl group and reduce the nitro group to an amine, yielding the desired analogs.

Another synthetic route for creating analogs involves the use of chloro-butyryl chloride to acylate ciprofloxacin, followed by alkylation of thiazolidine-2,4-diones to create hybrid molecules. nih.gov While not directly applied to this compound, this strategy of linking different pharmacophores is a valuable tool in rational drug design.

The following table summarizes the synthesis and observed activity of some rationally designed analogs from related series, illustrating the impact of specific structural changes.

| Analog | Modification from Parent Compound | Synthetic Approach | Observed Activity Change |

| Analog 1 | Replacement of piperazine with ethylenediamine | Condensation reaction | Loss of whole-cell activity, retention of enzymatic activity nih.gov |

| Analog 2 | Addition of a methyl group to the piperazine ring | Alkylation of piperazine derivative | Profound loss of both biochemical and whole-cell activities nih.gov |

| Analog 3 | Replacement of N-methylpiperazine with a m-substituted N-methylpiperazine | Switch of substitution position on the piperazine moiety | Beneficial in reducing hERG affinity and increasing human liver microsomal stability nih.gov |

| Analog 4 | Replacement of a phenyl substituent with heteroaromatics | Suzuki or other cross-coupling reactions | Identification of 1,3-dimethyl-1H-pyrazol-4-yl as an optimal substituent nih.gov |

Quantitative Analysis of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the methylsulfonylaniline-piperazine series, QSAR models can predict the activity of new analogs and provide insights into the key molecular features driving their biological effects.

Descriptor-Based Models: QSAR models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com For piperazine derivatives, important descriptors have been found to include the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n). mdpi.com A statistically significant QSAR model for a series of piperine analogs, which also feature a piperidine ring, was developed using descriptors like partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation. nih.gov This model demonstrated a high correlation between the predicted and observed activities, with an r² of 0.962 and a cross-validation parameter q² of 0.917. nih.gov

Statistical Methods: Various statistical techniques are employed to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). wu.ac.th These methods help to identify the most relevant descriptors and to create a robust and predictive model. The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r), the coefficient of determination (r²), and the cross-validated correlation coefficient (q² or r²CV). nih.govwu.ac.th

The following table presents a hypothetical QSAR model for a series of methylsulfonylaniline-piperazine analogs, based on common descriptors and statistical parameters found in the literature.

| Descriptor | Coefficient | Description |

| (Intercept) | 5.20 | Baseline activity |

| LogP | -0.15 | Lipophilicity (negative correlation) |

| TPSA | 0.02 | Topological Polar Surface Area (positive correlation) |

| Molecular Weight | -0.01 | Size of the molecule (negative correlation) |

| EHOMO | 0.30 | Highest Occupied Molecular Orbital Energy (positive correlation) |

| Statistical Parameters | Value | Description |

| r² | 0.85 | Coefficient of determination |

| q² | 0.72 | Cross-validated coefficient of determination |

| F-statistic | 55.4 | Statistical significance of the model |

Scaffold Hopping and Lead Optimization Strategies within the Methylsulfonylaniline-Piperazine Series

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different, often isosteric, scaffold while retaining similar biological activity. This approach is used to explore new chemical space, improve properties such as potency and selectivity, and circumvent intellectual property issues. nih.gov In the context of the methylsulfonylaniline-piperazine series, scaffold hopping can lead to the discovery of novel chemotypes with improved drug-like properties.

Lead Optimization: Once a promising lead compound like this compound is identified, lead optimization strategies are employed to enhance its pharmacological and pharmacokinetic profile. This involves fine-tuning the structure to improve potency, selectivity, metabolic stability, and oral bioavailability. For example, optimization of an imidazo[4,5-b]pyridine-based series of kinase inhibitors involved replacing a (4-methylpiperazin-1-yl)phenyl substituent with various five-membered heteroaromatics, leading to the identification of 1,3-dimethyl-1H-pyrazol-4-yl as an optimal R² substituent. nih.gov

A key aspect of lead optimization is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. For instance, switching an N-methylpiperazine moiety from one position to another on an aromatic ring was found to be beneficial in reducing affinity for the hERG channel and significantly increasing human liver microsomal stability. nih.gov

The following table outlines potential scaffold hopping and lead optimization strategies for the methylsulfonylaniline-piperazine series, along with their intended outcomes.

| Strategy | Description | Intended Outcome |

| Scaffold Hopping | Replacing the piperazine ring with other cyclic amines (e.g., morpholine, piperidine) or bicyclic systems. | Discovery of novel scaffolds with improved properties and patentability. |

| Side-Chain Modification | Modifying the N-methyl group on the piperazine with other alkyl or functional groups. | Enhance potency and selectivity, and modulate physicochemical properties. |

| Core Structure Modification | Altering the substitution pattern on the methylsulfonylaniline ring. | Improve binding affinity and explore new interactions with the target. |

| Bioisosteric Replacement | Replacing the methylsulfonyl group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl). | Modulate electronic properties and metabolic stability. |

Understanding Physicochemical Modifiers of Biological Responses

The biological response of a drug molecule is not solely dependent on its interaction with the target protein but is also significantly influenced by its physicochemical properties. These properties govern the compound's ability to reach its target in the body and include factors like lipophilicity, solubility, and metabolic stability.

Lipophilicity: The lipophilicity of a compound, often expressed as logP or logD, plays a crucial role in its absorption, distribution, and membrane permeability. For a series of N-arylpiperazine-based antimycobacterial agents, it was found that increased lipophilicity had a positive impact on their anti-tuberculosis activity. mdpi.com However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Solubility: Aqueous solubility is a critical parameter for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques.

Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. Compounds that are rapidly metabolized have a short duration of action. Modifications to the chemical structure can be made to block sites of metabolism. For example, the introduction of a methyl group can block a potential metabolic "soft spot". nih.gov

The following table summarizes key physicochemical properties and their general impact on the biological response of drug-like molecules.

| Physicochemical Property | Description | Impact on Biological Response |

| Lipophilicity (logP/logD) | The partitioning of a compound between an oily and an aqueous phase. | Affects absorption, distribution, membrane permeability, and protein binding. |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Crucial for oral absorption and formulation. |

| Molecular Weight (MW) | The mass of a molecule. | Can influence diffusion, permeability, and overall drug-likeness. |

| Topological Polar Surface Area (TPSA) | The surface area of a molecule that is polar. | Correlates with membrane permeability and oral bioavailability. |

| Metabolic Stability | The susceptibility of a compound to be broken down by enzymes in the body. | Determines the compound's half-life and duration of action. |

Emerging Research Directions and Future Perspectives for 5 1 Methylpiperazin 4 Yl 2 Methylsulfonylaniline Research

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

A deeper understanding of the mechanism of action of 5-(1-methylpiperazin-4-yl)-2-methylsulfonylaniline is paramount for identifying novel therapeutic applications. The presence of the methylsulfonyl aniline (B41778) and methylpiperazine moieties suggests potential interactions with a variety of biological targets. For instance, substituted anilinoquinazolines have been investigated as kinase inhibitors, playing a role in cancer progression. nih.gov Specifically, compounds with similar structures have shown affinity for c-Src and Abl kinase domains. nih.gov

Furthermore, the piperazine (B1678402) group is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and ion channels. Research into related molecules, such as certain pyrimidine (B1678525) derivatives containing a piperazine group, has demonstrated agonistic activity at GPR119, a receptor involved in the treatment of diabetes and obesity. nih.gov The methylsulfonyl group can influence the compound's solubility and stability, potentially enhancing its biological activity.

Future research will likely focus on comprehensive screening against a wide array of kinases and other enzyme families to elucidate its specific molecular targets. Mechanistic studies will be crucial in determining whether the compound acts as an inhibitor or an allosteric modulator, and how it influences downstream signaling pathways. This knowledge will be instrumental in identifying potential therapeutic applications in oncology, metabolic diseases, and neurology.

Table 1: Potential Therapeutic Indications and Corresponding Mechanistic Rationale

| Potential Therapeutic Area | Mechanistic Rationale | Key Molecular Targets (Hypothesized) |

| Oncology | Inhibition of key kinases involved in cancer cell proliferation and survival. | c-Src, Abl, other tyrosine kinases |

| Metabolic Disorders | Agonism or antagonism of receptors involved in glucose and lipid metabolism. | G-protein coupled receptors (e.g., GPR119) |

| Neurological Disorders | Modulation of neurotransmitter receptors or ion channels in the central nervous system. | Dopamine receptors, serotonin (B10506) receptors |

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Generative models can design novel analogs with improved potency, selectivity, and pharmacokinetic properties. ijpsjournal.com Predictive models, trained on large datasets, can forecast the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of these virtual compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving significant time and resources. sciencelink.net Furthermore, ML algorithms can help to decipher complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. sciencelink.net

The integration of AI and ML into the research pipeline for this compound will undoubtedly expedite its development and increase the likelihood of identifying a clinical candidate with an optimal therapeutic profile.

Table 2: Application of AI/ML in the Optimization of this compound

| AI/ML Application | Objective | Potential Impact |

| Generative Chemistry | Design novel analogs with improved properties. | Rapid exploration of chemical space and identification of superior candidates. |

| Predictive ADMET Modeling | Forecast pharmacokinetic and toxicity profiles. | Early de-risking of candidates and reduction of late-stage attrition. |

| SAR Analysis | Uncover complex structure-activity relationships. | More informed and efficient lead optimization cycles. |

Development of Advanced Chemical Probes for Biological System Interrogation

To fully understand the biological role of the molecular targets of this compound, the development of high-quality chemical probes is essential. These probes are specifically designed molecules that can be used to selectively interact with and report on the activity of a target protein in a complex biological system.

Starting from the core structure of this compound, chemical probes can be designed by incorporating reporter tags, such as fluorescent dyes or biotin, or by introducing photoreactive groups for covalent labeling of the target protein. These probes would enable a variety of experiments, including target engagement studies, cellular imaging to determine the subcellular localization of the target, and proteomics-based approaches to identify the full spectrum of interacting proteins. The development of such probes will be invaluable for validating the compound's mechanism of action and for exploring the broader biological context in which its targets operate.

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Compound Exploration

The comprehensive exploration of a novel chemical entity like this compound requires a convergence of expertise from multiple scientific disciplines. A collaborative and interdisciplinary research framework is therefore crucial for success. This framework should bring together medicinal chemists for compound synthesis and optimization, biochemists and pharmacologists for in vitro and in vivo characterization, computational scientists for modeling and data analysis, and clinical researchers for translational studies.

Open communication and data sharing within such a framework will foster a synergistic environment where insights from one discipline can inform and guide the research in another. For instance, data from cellular biology experiments can provide feedback for the design of new analogs by medicinal chemists, while computational models can help to interpret complex biological data. By breaking down traditional research silos, a more holistic and efficient exploration of the therapeutic potential of this compound can be achieved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline, and how can intermediates be validated?

- Methodology :

- Step 1 : Use Buchwald-Hartwig coupling to introduce the 1-methylpiperazine moiety to a sulfonylaniline precursor. Piperazine derivatives (e.g., 1-(2-Methylphenyl)piperazine in ) suggest alkylation or substitution reactions as viable steps.

- Step 2 : Validate intermediates via LC-MS and H NMR. For example, references impurity profiling using triazolopyridine standards (e.g., MM0421.02), which can guide purity assessments.

- Step 3 : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3) and confirm final structure via high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?

- Methodology :

- HPLC : Use C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (60:40) for retention time consistency, as suggested in and for structurally related impurities.

- Thermal Stability : Perform differential scanning calorimetry (DSC) to assess melting points (cf. reports mp 48–52°C for 1-(2-Methylphenyl)piperazine analogs).

- LogP Measurement : Use shake-flask method with octanol/water partitioning, referencing ’s LogP data (5.72) for similar sulfonylanilines .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (254 nm) for 48 hours. Analyze degradation products via LC-MS, referencing ’s emphasis on sulfonyl group sensitivity.

- Kinetic Modeling : Use Arrhenius equation to predict shelf life at 25°C based on accelerated stability data (40°C/75% RH) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodology :

- DFT Calculations : Optimize the molecule’s geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts. Compare with experimental C NMR data.

- Dynamic Effects : Consider rotameric equilibria in the piperazine ring (e.g., chair vs. boat conformations) that may cause splitting discrepancies, as observed in for related triazole-piperazine systems .